molecular formula C8H7FN2O2S B1523807 (5-Cyano-2-fluorophenyl)methanesulfonamide CAS No. 1258651-60-3

(5-Cyano-2-fluorophenyl)methanesulfonamide

Cat. No.: B1523807
CAS No.: 1258651-60-3
M. Wt: 214.22 g/mol
InChI Key: AAMQNTXZFWRPCZ-UHFFFAOYSA-N
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Description

(5-Cyano-2-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzene ring, along with a methanesulfonamide group (-SO2NH2). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-cyano-2-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

(5-Cyano-2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyano-2-fluorophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets. The methanesulfonamide group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-cyano-2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-8-2-1-6(4-10)3-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQNTXZFWRPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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